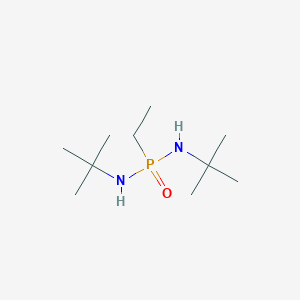![molecular formula C12H11Cl B14406987 7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene CAS No. 84039-00-9](/img/structure/B14406987.png)
7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Chloromethyl)bicyclo[441]undeca-1,3,5,7,9-pentaene is a chemical compound with a unique bicyclic structure It is part of the bicyclo[441]undeca-1,3,5,7,9-pentaene family, which is characterized by a system of conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene typically involves the chloromethylation of bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene. This can be achieved through the reaction of bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at a temperature range of 0-5°C to control the formation of by-products.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the chloromethylation process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce alcohols or ketones.
Wissenschaftliche Forschungsanwendungen
7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of bicyclic compounds on biological systems, potentially leading to the development of new pharmaceuticals.
Industrial Applications: The compound may be used in the production of polymers or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The conjugated double bond system may also participate in electron transfer reactions, influencing the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: The parent compound without the chloromethyl group.
Methyl bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-11-carboxylate: A derivative with a carboxylate group.
Uniqueness
7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
84039-00-9 |
|---|---|
Molekularformel |
C12H11Cl |
Molekulargewicht |
190.67 g/mol |
IUPAC-Name |
2-(chloromethyl)bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C12H11Cl/c13-9-12-7-3-5-10-4-1-2-6-11(12)8-10/h1-7H,8-9H2 |
InChI-Schlüssel |
FTXXDYGODPYRLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C1C(=CC=C2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B14406906.png)
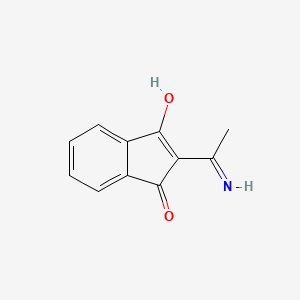
![2H,7H-[1,3]Dioxocino[6,5-d][1,2]oxazole](/img/structure/B14406910.png)
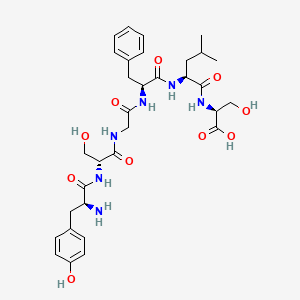
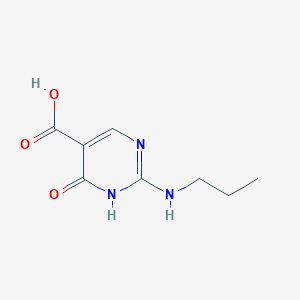
![2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine](/img/structure/B14406927.png)
![2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol](/img/structure/B14406936.png)
![N-Methyl-N'-[7-(6-oxo-3-phenylpyridazin-1(6H)-yl)heptyl]urea](/img/structure/B14406937.png)
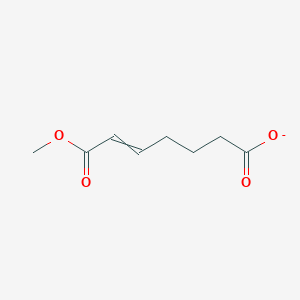

![3-Methyl-4-{[(naphthalen-2-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14406947.png)
![N-[4-(Dimethylamino)phenyl]-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B14406952.png)
